![molecular formula C8H5F3O3 B2487718 2-Hydroxy-6-(trifluoromethyl)benzoic acid CAS No. 144433-66-9](/img/structure/B2487718.png)
2-Hydroxy-6-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-(trifluoromethyl)benzoic acid is an organic compound used as an intermediate in chemical synthesis . It has a molecular weight of 206.12 .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-6-(trifluoromethyl)benzoic acid is represented by the formula C8H5F3O3 . The InChI code for this compound is 1S/C8H5F3O3/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3,12H,(H,13,14) .Physical And Chemical Properties Analysis
2-Hydroxy-6-(trifluoromethyl)benzoic acid is a powder with a melting point of 156-161 degrees Celsius .Scientific Research Applications
Co-crystal Engineering
Benzoic acid derivatives, including 2-Hydroxy-6-(trifluoromethyl)benzoic acid, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They are used to understand structure-property relations, non-bonded interactions, possible polymorphism, and the influence of weak, non-bonded interactions .
Raman Spectroscopic Studies
This compound is used in Raman spectroscopic studies to understand the influence of weak, non-bonded interactions in benzoic acid derivatives . These studies are particularly useful in studying the influence of weak interactions in the crystalline phase .
High Pressure Behaviour Studies
2-Hydroxy-6-(trifluoromethyl)benzoic acid is used in high pressure behaviour studies . These studies are aimed at understanding the influence of weak, non-bonded interactions in benzoic acid derivatives .
Synthesis of 1,3,4-Oxadiazole Derivatives
2-Hydroxy-6-(trifluoromethyl)benzoic acid is used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety .
Ligand Binding Studies
This compound is used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .
Organic Intermediate in Synthesis
2-Hydroxy-6-(trifluoromethyl)benzoic acid is used as an organic intermediate in synthesis . It plays a crucial role in the synthesis of various organic compounds .
Pharmaceutical Intermediate
This compound is also used as a pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical compounds .
Selective Separation of Brominated Aromatic Compounds
2-Hydroxy-6-(trifluoromethyl)benzoic acid is used in selective separation of brominated aromatic compounds using the polymer-based separation media by the fragment imprinting technique .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that many benzoic acid derivatives exert their effects through nucleophilic attack mechanisms . This involves the compound interacting with its targets, leading to changes in the target’s function .
Biochemical Pathways
It is known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 2-Hydroxy-6-(trifluoromethyl)benzoic acid may also be involved in similar metabolic pathways.
Pharmacokinetics
It is known that benzoic acid, a related compound, is metabolized in the liver and excreted in the urine . This suggests that 2-Hydroxy-6-(trifluoromethyl)benzoic acid may have similar ADME properties.
Result of Action
It is known that benzoic acid, a related compound, can bind to amino acids, leading to a decrease in ammonia levels . This suggests that 2-Hydroxy-6-(trifluoromethyl)benzoic acid may have similar effects.
Action Environment
The action, efficacy, and stability of 2-Hydroxy-6-(trifluoromethyl)benzoic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and humidity . Additionally, the compound’s efficacy may be influenced by the pH of the environment, as this can affect the compound’s ionization state and, consequently, its ability to interact with its targets .
properties
IUPAC Name |
2-hydroxy-6-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRWCWJAKXBJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-(trifluoromethyl)benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.